Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-
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Overview
Description
Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)-: is a compound with significant interest in organic chemistry due to its unique structure and versatile applications. This compound consists of a benzamide core with two chloromethyl groups attached to a 1,4-phenylenebis structure, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- involves nucleophilic acyl substitution. One common method involves the reaction of 4-(chloromethyl)benzoyl chloride with 1,4-phenylenediamine in the presence of a base such as triethylamine. This reaction typically occurs under basic conditions and yields the desired compound with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines or azides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines can be used under conditions such as DMSO at elevated temperatures.
Oxidation and Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products:
Scientific Research Applications
Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including potential pharmaceuticals and materials.
Biology and Medicine: The compound’s derivatives have been explored for their biological activities, including potential anti-tumor and anti-inflammatory properties.
Industry: It is used in the production of dyes, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- is primarily related to its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic sites, allowing nucleophiles to attack and form new bonds. This reactivity makes it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
N,N’-1,2-Phenylenebis[4-(chloromethyl)benzamide]: This compound has a similar structure but with a 1,2-phenylenebis core instead of 1,4.
N,N’-1,2-Phenylenebis[4-(azidomethyl)benzamide]: This derivative involves azidomethyl groups instead of chloromethyl, showcasing different reactivity and applications.
Uniqueness: Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- is unique due to its 1,4-phenylenebis structure, which provides distinct spatial arrangement and reactivity compared to its 1,2-phenylenebis counterparts. This uniqueness makes it valuable for specific synthetic applications where the 1,4-arrangement is advantageous.
Biological Activity
Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H16N2O2
- Molecular Weight : 316.4 g/mol
- Purity : Typically around 95%
- CAS Number : 28629
This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-] exhibits its biological activity primarily through the following mechanisms:
- Enzyme Interaction : The compound interacts with amide hydrolases, which are enzymes that catalyze the hydrolysis of amide bonds. This interaction can lead to either inhibition or activation of these enzymes, thereby influencing various metabolic pathways.
- Cell Signaling Modulation : It has been reported to modulate cell signaling pathways and gene expression, affecting cellular metabolism and function. This modulation can result in altered cellular responses under various physiological conditions.
- Cross-linking Activity : The compound is known to accelerate cross-linking reactions with nucleotides, which may have implications in DNA interactions and stability.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of benzamide have shown broad-spectrum antiviral effects against viruses such as HIV-1 and HCV by enhancing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .
Cytotoxicity and Therapeutic Index
In laboratory settings, the cytotoxic effects of benzamide derivatives have been evaluated using various cell lines. The following table summarizes key findings regarding the cytotoxicity and therapeutic index:
Compound | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-] | Varies | Various | |
IMB-0523 (related derivative) | 1.99 (wild-type HBV) | HepG2 | |
Lamivudine (control) | 7.37 (wild-type HBV) | HepG2 |
The IC50 values indicate the concentration required to inhibit 50% of the viral activity in cell cultures.
Study on Anti-HBV Activity
A notable study investigated a related compound, IMB-0523, which demonstrated higher anti-HBV activity than lamivudine. The study reported an IC50 value of 1.99 µM for wild-type HBV and highlighted the compound's low acute toxicity profile with an LD50 of 448 mg/kg in animal models .
Synthesis and Evaluation
The synthesis of benzamide derivatives typically involves nucleophilic acyl substitution methods. For example, N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide] was synthesized with a yield of 61% through a similar pathway involving 4-(chloromethyl)benzoyl chloride and phenylenediamine under basic conditions .
Properties
CAS No. |
1070880-16-8 |
---|---|
Molecular Formula |
C22H18Cl2N2O2 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
4-(chloromethyl)-N-[4-[[4-(chloromethyl)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O2/c23-13-15-1-5-17(6-2-15)21(27)25-19-9-11-20(12-10-19)26-22(28)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2,(H,25,27)(H,26,28) |
InChI Key |
SBUVHKHRCAKDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CCl |
Origin of Product |
United States |
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